The synthesis of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is described in detail in the paper "Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives". [] The synthesis involves a multi-step reaction scheme, starting from commercially available materials. Key steps include:
For a detailed step-by-step procedure and specific reagents, refer to the original publication. []
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has been shown to induce apoptosis in breast cancer cells. [] The proposed mechanism of action involves dual targeting of:
This dual targeting mechanism synergistically promotes apoptosis in breast cancer cells. The specific interactions of the compound with DNA and CDK2 have been investigated using docking and molecular dynamics (MD) simulations. [] These studies provide insights into the binding modes and key interactions responsible for its biological activity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2